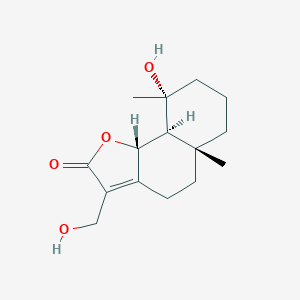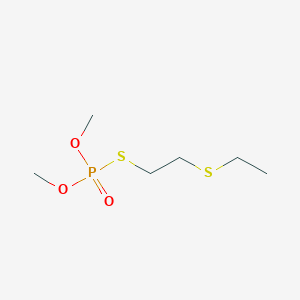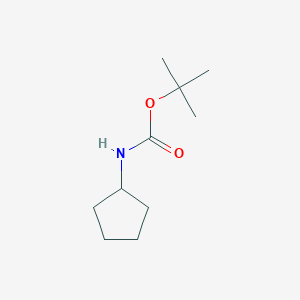![molecular formula C11H9N3 B133141 [4-(1H-pyrazol-1-yl)phenyl]acetonitrile CAS No. 143426-55-5](/img/structure/B133141.png)
[4-(1H-pyrazol-1-yl)phenyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-(1H-pyrazol-1-yl)phenyl]acetonitrile” is an organic compound that belongs to the class of benzyl cyanides . These are organic compounds containing an acetonitrile with one hydrogen replaced by a phenyl group . It is a colorless to yellow viscous liquid or lump or semi-solid .
Synthesis Analysis
Pyrazole derivatives, such as “[4-(1H-pyrazol-1-yl)phenyl]acetonitrile”, can be synthesized using various strategies. These include multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For example, Hanam A et al. produced new heterocycles by subjecting 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .Molecular Structure Analysis
The molecular formula of “[4-(1H-pyrazol-1-yl)phenyl]acetonitrile” is C11H9N3, and its molecular weight is 183.209 . It is a pyrazole derivative, which is a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .Chemical Reactions Analysis
Pyrazoles, including “[4-(1H-pyrazol-1-yl)phenyl]acetonitrile”, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Physical And Chemical Properties Analysis
“[4-(1H-pyrazol-1-yl)phenyl]acetonitrile” is a colorless to yellow viscous liquid or lump or semi-solid . Its molecular formula is C11H9N3, and its molecular weight is 183.209 .Aplicaciones Científicas De Investigación
Antileishmanial Activity
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. Researchers have explored the antileishmanial potential of 4-(1H-pyrazol-1-yl)phenylacetonitrile derivatives. In a study by Marra et al., these compounds demonstrated activity against Leishmania infantum and Leishmania amazonensis. Some compounds exhibited profiles similar to pentamidine (a known antileishmanial drug) but with lower cytotoxicity .
Antibacterial Properties
Certain derivatives of 4-(1H-pyrazol-1-yl)phenylacetonitrile have shown antibacterial effects. For instance, compound 2j displayed significant activity against Escherichia coli (E. coli), and other derivatives exhibited antibacterial potential against various bacterial strains .
Antiviral Activity
Although not directly related to the compound, it’s worth noting that sulfonamide functionalities (similar to those present in 4-(1H-pyrazol-1-yl)phenylacetonitrile) have demonstrated anti-HIV activity in previous studies .
Molecular Modeling and Drug Design
Researchers have employed molecular modeling techniques to evaluate the interaction of these derivatives with their parasitic targets. By analyzing electronic regions, orientation, and lipophilicity, they aim to optimize the compounds for better efficacy against Leishmania species .
Synthesis of Hydrazine-Coupled Pyrazoles
The synthesis of hydrazine-coupled pyrazoles, including 4-(1H-pyrazol-1-yl)phenylacetonitrile, has been investigated. These compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Direcciones Futuras
“[4-(1H-pyrazol-1-yl)phenyl]acetonitrile” is a specialty product for proteomics research . The future directions of this compound could involve further exploration of its potential applications in various fields of science, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Mecanismo De Acción
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects .
Mode of Action
It’s worth noting that pyrazole derivatives often interact with their targets via hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall pharmacological activity .
Propiedades
IUPAC Name |
2-(4-pyrazol-1-ylphenyl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-7-6-10-2-4-11(5-3-10)14-9-1-8-13-14/h1-5,8-9H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSWQGPKRSYWGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585412 |
Source


|
| Record name | [4-(1H-Pyrazol-1-yl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1H-pyrazol-1-yl)phenyl]acetonitrile | |
CAS RN |
143426-55-5 |
Source


|
| Record name | [4-(1H-Pyrazol-1-yl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B133074.png)


![[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate](/img/structure/B133079.png)


![2-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylsulfamoyl]benzenesulfonate](/img/structure/B133085.png)

